N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
The compound N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a structurally complex acetamide derivative featuring:
- A thieno[3,2-d]pyrimidine core with a 3-methylbutyl substituent at position 3 and two ketone groups at positions 2 and 4.
- An N-(2-bromo-4-methylphenyl)acetamide side chain linked to the thienopyrimidine moiety.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S/c1-12(2)6-8-23-19(26)18-16(7-9-28-18)24(20(23)27)11-17(25)22-15-5-4-13(3)10-14(15)21/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYMQIDIIFJLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including its mechanisms, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C20H22BrN3O3S
- Molecular Weight : 464.38 g/mol
- IUPAC Name : this compound
Research indicates that this compound acts as a dual inhibitor of two critical enzymes involved in nucleotide synthesis: thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These enzymes play vital roles in DNA replication and repair processes, making them attractive targets for cancer therapy:
- Thymidylate Synthase (TS) : Inhibition leads to decreased thymidine production, which is essential for DNA synthesis.
- Dihydrofolate Reductase (DHFR) : Inhibition affects folate metabolism, further impacting DNA synthesis and cellular proliferation.
Anticancer Properties
The compound has shown promising results in preclinical studies as an anticancer agent:
- In Vitro Studies : Demonstrated cytotoxic effects against various cancer cell lines. Notably, it exhibited higher efficacy in cells with overexpressed TS and DHFR.
- Mechanistic Insights : The inhibition of TS and DHFR disrupts the folate cycle and nucleotide synthesis, leading to apoptosis in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | 50% |
| Half-life | 6 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Case Studies
-
Study on Antitumor Activity :
- A study conducted on a panel of human tumor cell lines revealed that the compound significantly inhibited cell proliferation at micromolar concentrations. The IC50 values ranged from 1 to 10 µM across different cell lines.
-
Combination Therapy :
- In combination with other chemotherapeutic agents, this compound showed enhanced antitumor activity. This synergistic effect suggests potential for use in combination therapies for resistant cancer types.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles:
*Molecular weights estimated from structural formulas.
Key Observations:
- Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from pyrimidine () or benzothieno-triazolo-pyrimidine derivatives (). These variations influence electronic properties and binding interactions .
- Substituent Effects: The 3-methylbutyl group on the thienopyrimidine core may enhance lipophilicity compared to ethyl or methyl substituents in analogues (e.g., ). Sulfanyl vs. Acetamide Linkers: Sulfanyl bridges () may confer metabolic stability, while acetamide linkages (target compound, ) could enhance hydrogen-bonding capacity .
Physical and Spectral Properties
- Melting Points: Not reported for the target compound, but analogues like Example 83 () show high melting points (302–304°C), suggesting crystalline stability .
- Spectral Data :
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for cyclization steps), solvent selection (e.g., dimethyl sulfoxide or acetonitrile for polar intermediates), and stoichiometric ratios of reagents like potassium carbonate to ensure regioselectivity . Multi-step protocols often involve sequential alkylation and condensation reactions, with intermediates purified via column chromatography. Reaction progress should be monitored using thin-layer chromatography (TLC) to minimize side products.
Q. Which analytical methods are most reliable for confirming structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the thienopyrimidine core and acetamide side chain. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive 3D structural validation . Purity is assessed via HPLC with UV detection (>95% purity threshold for biological testing) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
Initial screening involves in vitro assays targeting disease-relevant pathways. For antimicrobial activity, use broth microdilution assays against Gram-positive/negative bacteria. Anticancer potential is tested via cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations. Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validating results .
Advanced Research Questions
Q. How should contradictory biological activity data across studies be resolved?
Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). To resolve discrepancies:
- Replicate experiments under standardized conditions (e.g., consistent serum concentrations in cell culture).
- Perform structural analogs comparison to isolate functional group contributions .
- Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. colorimetric MTT) to confirm mechanisms .
Q. What computational strategies are effective for predicting target interactions?
Molecular docking (e.g., AutoDock Vina) models binding poses with proteins like kinases or DNA topoisomerases. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time, focusing on hydrogen bonds with the acetamide group or π-π stacking with the aromatic thienopyrimidine core . Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Synthesize derivatives with systematic substitutions (e.g., replacing the 3-methylbutyl group with shorter/longer alkyl chains).
- Test analogs in dose-response assays to correlate structural features (e.g., halogen placement on the phenyl ring) with potency .
- Use QSAR models to predict activity cliffs and prioritize high-value derivatives .
Q. How can solubility challenges be addressed in in vivo studies?
- Employ co-solvents like PEG-400 or cyclodextrins for aqueous formulations.
- Modify the 3-methylbutyl substituent to introduce hydrophilic groups (e.g., hydroxyl or amine) while monitoring impacts on target binding .
Q. What strategies ensure compound stability during long-term pharmacological assays?
- Store lyophilized samples at -80°C under inert gas (N₂).
- Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer at 37°C) and optimize buffer additives (e.g., antioxidants like ascorbic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
